4-cyclopropanecarbonylthiomorpholine
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Overview
Description
4-Cyclopropanecarbonylthiomorpholine is an organic compound characterized by the presence of a cyclopropane ring attached to a thiomorpholine moiety via a carbonyl group
Mechanism of Action
Target of Action
Cyclopropyl(thiomorpholino)methanone is a complex compound that likely interacts with multiple targets. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Cyclopropane, a structural component of this compound, has been found to impose conformational rigidity on the molecules of physiologically active compounds . This could potentially influence the interaction of Cyclopropyl(thiomorpholino)methanone with its targets and result in changes in their function.
Biochemical Pathways
Cyclopropane-containing compounds have been associated with fatty acid biosynthesis in plants . Additionally, indole derivatives, which share structural similarities with this compound, have been implicated in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of a cyclopropane fragment in similar compounds has been associated with increased metabolic stability , which could potentially impact the bioavailability of Cyclopropyl(thiomorpholino)methanone.
Result of Action
Given the broad range of biological activities associated with cyclopropane and indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropanecarbonylthiomorpholine typically involves the reaction of cyclopropanecarbonyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cyclopropanecarbonyl chloride+Thiomorpholine→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to enhance reaction efficiency and the implementation of purification techniques such as distillation and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropanecarbonylthiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential pharmacological properties are being investigated for therapeutic applications.
Industry: The compound can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
4-Cyclopropanecarbonylpiperidine: Similar structure but with a piperidine ring instead of thiomorpholine.
4-Cyclopropanecarbonylmorpholine: Contains a morpholine ring, differing in the oxygen atom in place of sulfur.
Uniqueness: 4-Cyclopropanecarbonylthiomorpholine is unique due to the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical reactivity and potential biological activity compared to its oxygen and nitrogen analogs.
Properties
IUPAC Name |
cyclopropyl(thiomorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c10-8(7-1-2-7)9-3-5-11-6-4-9/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATRMCJFJFVNCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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